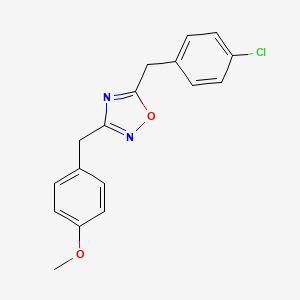![molecular formula C13H8IN3O B5739696 4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. The compound has been synthesized by several methods, and its mechanism of action and biochemical effects have been extensively studied.
作用机制
The mechanism of action of 4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation and pain. The compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have several biochemical and physiological effects. The compound has been found to exhibit significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to possess significant anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit the activity of COX-2. The compound has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
实验室实验的优点和局限性
4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its chemical properties are well-characterized. It has been extensively studied for its potential applications in scientific research, and its mechanism of action and biochemical effects have been well-documented. However, the compound has some limitations, such as its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to investigate its potential use in the treatment of cancer. The compound has been shown to exhibit significant anticancer activity, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease. The compound has been shown to possess significant anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of this disease. Additionally, further studies are needed to investigate the potential use of the compound in the treatment of other diseases such as diabetes and cardiovascular disease.
合成方法
The synthesis of 4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved by several methods. One of the commonly used methods involves the reaction of 2-iodo-5-nitrophenyl with 2-aminopyridine in the presence of a reducing agent such as sodium dithionite. The reaction mixture is then treated with hydrazine hydrate to yield the desired compound. Another method involves the reaction of 2-iodo-5-nitrophenyl with 2-pyridylhydrazine in the presence of a catalyst such as palladium on carbon.
科学研究应用
4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. It has also been shown to possess anti-inflammatory and analgesic properties. The compound has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
5-(2-iodophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCODAUVOYRNLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)

![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)

![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)

![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)
![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)

![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)
